2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Endothelin Receptor Antagonist Cardiovascular Drug Discovery Biphenylsulfonamide SAR

This is the definitive Intermediate (IX) for synthesizing 4'-oxazolyl biphenylsulfonamide ETA receptor antagonists, including the clinical candidate BMS-193884. Its unique 5-(oxazol-2-yl) regiochemistry is pharmacologically essential, directly enabling subnanomolar binding affinity (Ki=0.2 nM) and 10,000-fold ETB selectivity. Generic or regioisomeric alternatives cannot replicate this potency. Featuring an aryl bromide for Suzuki coupling and a free aldehyde for reductive amination, it is the only building block that guarantees the validated pharmacophore. Secure this critical starting material to advance your cardiovascular drug discovery program with a clinically proven chemical series.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 176961-43-6
Cat. No. B060646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde
CAS176961-43-6
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=CO2)C=O)Br
InChIInChI=1S/C10H6BrNO2/c11-9-2-1-7(5-8(9)6-13)10-12-3-4-14-10/h1-6H
InChIKeyZVOZUMCLFHQEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde CAS 176961-43-6: Technical Overview and Procurement Baseline


2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (CAS 176961-43-6), also designated 2-bromo-5-(2-oxazolyl)benzaldehyde, is a bifunctional aromatic building block with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol [1]. The structure incorporates three synthetically orthogonal reactive centers: an aryl bromide amenable to palladium-catalyzed cross-coupling, an aldehyde group for condensation or reductive amination, and an intact oxazole heterocycle [2]. This compound is definitively identified as intermediate (IX) in the patented synthesis of biphenylsulfonamide endothelin receptor antagonists, wherein the aryl bromide undergoes Suzuki-type coupling to install the biphenyl core of clinical candidates including BMS-193884 [3].

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde: Why In-Class Analogs Cannot Be Interchanged


Generic substitution of 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde with other bromobenzaldehyde or oxazole-containing building blocks is precluded by the precise regiochemical and functional-group arrangement required for downstream activity. Structure-activity relationship (SAR) studies on the 4′-oxazolyl biphenylsulfonamide series reveal that the presence of an oxazole ring at the 4′-position of the biphenyl framework confers a remarkable improvement in both receptor binding potency and metabolic stability compared to unsubstituted or alternatively substituted analogs [1]. The specific 2-bromo-5-(oxazol-2-yl) substitution pattern positions the oxazole heterocycle at the exact location required for optimal interaction with the endothelin-A (ETA) receptor, enabling the subnanomolar binding affinity observed in clinical candidates . Replacement with a regioisomeric bromo-oxazolyl benzaldehyde—such as the 3-(oxazol-2-yl)benzaldehyde or 4-(oxazol-2-yl)benzaldehyde series—would produce a different spatial orientation of the oxazole moiety, fundamentally altering the pharmacophore geometry and eliminating the demonstrated potency advantage.

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde CAS 176961-43-6: Product-Specific Quantitative Evidence Guide


ETA Receptor Binding Affinity: Oxazole-Containing Series versus Unsubstituted Analog

The incorporation of an oxazole ring at the 4′-position of the biphenylsulfonamide scaffold, which is constructed using 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde as the key aryl halide coupling partner, yields a marked enhancement in ETA receptor binding affinity relative to the unsubstituted comparator. The most potent 2′-substituted derivative (compound 17) achieved an ETA Ki of 0.2 nM, representing one of the first subnanomolar ET(A)-selective antagonists in the biphenylsulfonamide class [1]. The clinical candidate BMS-193884 (compound 3), derived from this same intermediate, exhibited an ETA Ki of 1.4 nM with approximately 10,000-fold selectivity over the ETB receptor [2]. This subnanomolar to low-nanomolar potency directly contrasts with early-generation biphenylsulfonamides lacking the oxazole substitution, which typically displayed significantly weaker binding .

Endothelin Receptor Antagonist Cardiovascular Drug Discovery Biphenylsulfonamide SAR

Metabolic Stability Improvement Conferred by Oxazole Substitution

SAR investigations demonstrate that substitution of the 4′-position of the biphenylsulfonamide core with an oxazole ring—introduced via coupling with 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde—produces a remarkable improvement in metabolic stability compared to compounds lacking this heterocyclic modification [1]. This enhanced stability was a critical factor in the selection of BMS-193884 as the clinical candidate, distinguishing it from earlier biphenylsulfonamide analogs that exhibited suboptimal pharmacokinetic profiles . The precise mechanism of stabilization has been attributed to the oxazole ring's ability to modulate electron density and reduce oxidative metabolism at adjacent positions of the biphenyl framework [2].

Drug Metabolism Pharmacokinetics Metabolic Stability

Synthetic Utility: Regioselective Palladium-Catalyzed Suzuki Coupling

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde undergoes efficient palladium-catalyzed Suzuki-Miyaura coupling with aryl boronates to construct the biphenyl core of endothelin antagonists. In the patented synthesis route, condensation with boronate (VIII) using palladium tetrakis(triphenylphosphine) in hot toluene/ethanol yields biphenyl derivative (X), which after deprotection affords the key sulfonamide intermediate (XI) [1]. The ortho-bromo substitution relative to the aldehyde group enables regioselective coupling while leaving the aldehyde intact for subsequent reductive amination, a sequential functionalization strategy not accessible with non-halogenated oxazole benzaldehydes or meta/para-substituted analogs [2].

Palladium Catalysis Suzuki-Miyaura Coupling Biphenyl Synthesis

Regioisomeric Identity: 5-(Oxazol-2-yl) versus 3- or 4-Substituted Analogs

The 5-(oxazol-2-yl) substitution pattern on 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde establishes a specific spatial relationship between the oxazole heterocycle and the aldehyde/bromo functional groups. This regiochemistry, when carried through the biphenyl coupling step, positions the oxazole ring at the 4′-position of the resulting biphenyl scaffold—a configuration identified through systematic SAR as optimal for ETA receptor binding and metabolic stability [1]. Alternative regioisomers such as 3-(oxazol-2-yl)benzaldehyde or 4-(oxazol-2-yl)benzaldehyde would place the oxazole at the 3′- or 5′-positions of the biphenyl, respectively, altering the pharmacophore geometry and disrupting the critical receptor interactions [2]. The 1,3-oxazole connectivity specifically (as opposed to 1,2-oxazole/isoxazole) was also determined to be superior based on the comparative SAR of heterocyclic replacements .

Regiochemistry Pharmacophore Geometry Structure-Activity Relationship

Clinical Candidate Enablement: BMS-193884 Synthesis Pathway

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde serves as a critical intermediate in the synthesis of BMS-193884, the biphenylsulfonamide ETA antagonist selected as a clinical candidate for congestive heart failure studies [1]. In the documented synthetic route, this compound (designated intermediate IX) undergoes Suzuki coupling to form the biphenyl core, after which sequential deprotection, reductive amination, and acylation steps deliver the final diamide product [2]. The selection of BMS-193884 as the clinical candidate from among numerous analogs underscores the unique pharmacological profile conferred by the oxazole-substituted biphenyl scaffold accessible exclusively from this specific building block [3].

Clinical Candidate Endothelin Antagonist Congestive Heart Failure

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde CAS 176961-43-6: Recommended Research and Industrial Application Scenarios


Synthesis of Subnanomolar ETA-Selective Antagonists for Cardiovascular Drug Discovery

This compound is the definitive starting material for constructing the 4′-oxazolyl biphenyl core of potent and selective ETA receptor antagonists. The documented SAR demonstrates that the oxazole substitution pattern accessible from this building block yields subnanomolar binding affinity (ETA Ki = 0.2 nM for compound 17) and the clinical candidate BMS-193884 (ETA Ki = 1.4 nM, 10,000-fold ETB selectivity) [1]. Procurement of this specific building block is essential for medicinal chemistry programs aiming to replicate or extend the validated biphenylsulfonamide pharmacophore.

Bifunctional Building Block for Sequential Palladium-Catalyzed Coupling and Aldehyde Derivatization

The ortho-bromo and aldehyde functional groups provide two orthogonal synthetic handles for sequential transformations. The aryl bromide participates in Suzuki-Miyaura coupling to install diverse aryl/heteroaryl groups at the 2-position, while the aldehyde remains available for subsequent reductive amination, Grignard addition, or condensation chemistry [2]. This sequential functionalization strategy is explicitly demonstrated in the patented synthesis of endothelin antagonists and offers a modular approach to biphenyl analog generation [3].

Regiochemically Defined Oxazole Pharmacophore for Structure-Activity Relationship Studies

The precise 5-(1,3-oxazol-2-yl) substitution pattern ensures that the oxazole heterocycle occupies the 4′-position of the resultant biphenyl scaffold—the only regiochemical configuration demonstrated to confer subnanomolar ETA potency and improved metabolic stability [1]. This compound should be prioritized over regioisomeric oxazole benzaldehydes (e.g., 3- or 4-substituted analogs) for any SAR exploration targeting the 4′-oxazolyl biphenylsulfonamide series, as alternative regioisomers would alter pharmacophore geometry and eliminate the documented potency advantage .

Clinical Candidate Enablement and Lead Optimization

Given the proven role of this intermediate in the synthesis of BMS-193884—the oxazole-containing biphenylsulfonamide advanced to clinical studies for congestive heart failure—procurement of 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde provides a validated entry point into a well-characterized chemical series with established in vivo activity [1]. This reduces the uncertainty associated with de novo scaffold development and enables direct benchmarking against published pharmacological data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.